molecular formula C23H26FN3O3S B2373004 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1049389-64-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2373004
CAS No.: 1049389-64-1
M. Wt: 443.54
InChI Key: PEHYCKDYVPXRNP-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound known for its diverse chemical structure, blending several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic synthesis:

  • Formation of 3,4-Dihydroisoquinoline Derivative: : This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

  • Synthesis of the Pyrrole Derivative: : The 1-methyl-1H-pyrrole can be synthesized through Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is reacted with ammonia or amine.

  • Coupling of Intermediates: : The two derivatives are coupled using appropriate linking agents.

  • Introduction of the Sulfonamide Group: : The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base like pyridine.

Industrial Production Methods: In an industrial context, the process might be optimized to enhance yield and purity, involving advanced techniques like flow chemistry for continuous production, or employing catalyst and solvent systems that are more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Given its aromatic and heterocyclic nature, it can undergo oxidative transformations, often using reagents like manganese dioxide or chromium trioxide.

  • Reduction: : The nitro group, if present in the structure, can be reduced using hydrogenation or chemical reductants like sodium borohydride.

  • Substitution: : The fluoro and methoxy substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : MnO₂ in dichloromethane at room temperature.

  • Reduction: : NaBH₄ in ethanol under reflux.

  • Substitution: : Sodium methoxide in methanol.

Major Products

  • Oxidation: : Oxidized isoquinoline derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has seen applications across various fields:

  • Chemistry: : Utilized as a model compound in reaction mechanism studies.

  • Biology: : Explored for its activity against certain biological targets, possibly due to its ability to interact with enzymes or receptors.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: : Studied as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects is often through:

  • Molecular Targets: : Binding to specific proteins or enzymes, inhibiting or modifying their activity.

  • Pathways Involved: : Affecting cellular pathways such as signal transduction or metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: This compound's unique blend of heterocyclic units and functional groups makes it distinct from simpler analogues that may only feature one or two of its structural motifs.

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide

  • N-(2-(1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-benzenesulfonamide

These similar compounds often share key structural elements but differ in specific functional groups or substitutions, leading to variations in their reactivity and biological activity.

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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-26-12-5-8-21(26)22(27-13-11-17-6-3-4-7-18(17)16-27)15-25-31(28,29)19-9-10-23(30-2)20(24)14-19/h3-10,12,14,22,25H,11,13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHYCKDYVPXRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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